
3-bromo-N-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2H-tetrazol-5-yl)benzamide is an organic compound that features a bromine atom, a tetrazole ring, and a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 5-amino-2H-tetrazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-bromo-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activity, making it a candidate for drug development, particularly in designing inhibitors for various enzymes and receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Chemical Biology: It can serve as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2H-tetrazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2H-tetrazol-5-yl)benzamide: Similar structure but with a fluorine atom instead of bromine.
3-chloro-N-(2H-tetrazol-5-yl)benzamide: Contains a chlorine atom instead of bromine.
3-iodo-N-(2H-tetrazol-5-yl)benzamide: Features an iodine atom in place of bromine.
Uniqueness
3-bromo-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrN5O |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-bromo-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H6BrN5O/c9-6-3-1-2-5(4-6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15) |
InChI Key |
VXTAFUPLRQZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


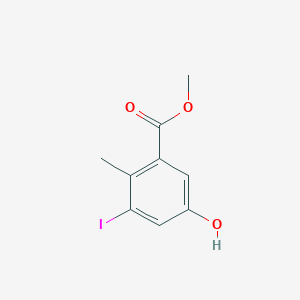


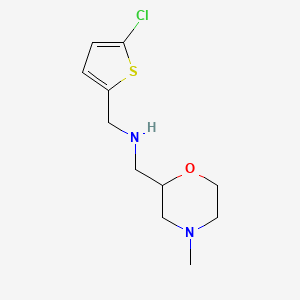


![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
![Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14912693.png)

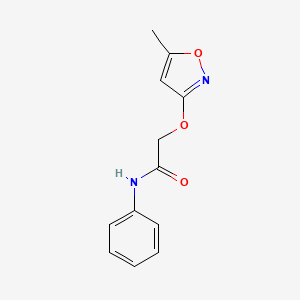
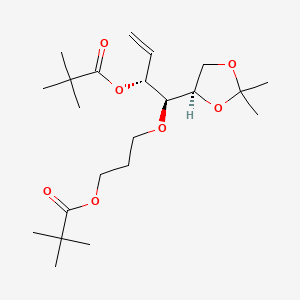
![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
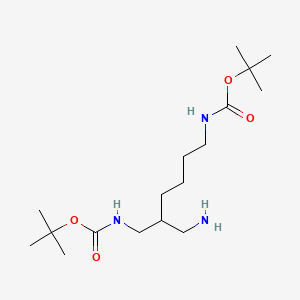
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
